Caplyta Caplyta Lumateperone is a second generation (atypical) antipsychotic agent that is used in the treatment of schizophrenia. Lumateperone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1844377
InChI: InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3
SMILES: CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol

Caplyta

CAS No.:

Cat. No.: VC1844377

Molecular Formula: C24H28FN3O

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Caplyta -

Specification

Molecular Formula C24H28FN3O
Molecular Weight 393.5 g/mol
IUPAC Name 1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one
Standard InChI InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3
Standard InChI Key HOIIHACBCFLJET-UHFFFAOYSA-N
SMILES CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Canonical SMILES CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Introduction

Chemical Properties

Caplyta contains lumateperone as its active ingredient, specifically in the form of lumateperone tosylate salt. The chemical name of this compound is 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluoro-phenyl)-butan-1-one 4-methylbenzenesulfonate . It has a molecular formula of C31H36FN3O4S and a molecular weight of 565.71 g/mol .

Each Caplyta capsule contains 42 mg of lumateperone, which is equivalent to 60 mg of lumateperone tosylate . The medication is formulated for oral administration and includes several inactive ingredients to facilitate proper absorption and delivery of the active compound.

ReceptorAffinityOccupancy/EffectClinical Significance
5-HT2AHighNearly full saturationAllows for lower D2 receptor occupancy at therapeutic doses
D2Moderate39% receptor occupancyLower occupancy may reduce risk of extrapyramidal symptoms and elevated prolactin levels
SERT (Serotonin Transporter)ModerateInhibitionContributes to increased serotonin in the synapse
D1ModerateBindingMay contribute to indirect activation of glutamatergic AMPA and NMDA receptors
Off-target receptors (histaminergic, muscarinic)LowMinimal bindingPotentially fewer anticholinergic and antihistaminergic side effects

The relatively low D2 receptor occupancy (39%) compared to other antipsychotics is particularly noteworthy, as high D2 receptor occupancy is associated with an increased risk of extrapyramidal symptoms (EPS) and elevated prolactin levels . Additionally, Caplyta's binding to dopamine D1 receptors may contribute to indirect activation of glutamatergic AMPA and NMDA receptors, which could potentially offer additional therapeutic benefits in treating psychiatric disorders .

Lumateperone's mechanism also involves partial agonism of the dopamine D2 receptor along with its effects on the dopamine transporter, N-methyl-D-aspartate (NMDA) receptor, and serotonin transporter . This multifaceted approach to neurotransmitter modulation may explain its efficacy in treating both schizophrenia and bipolar depression.

Pharmacokinetics

Caplyta demonstrates distinctive pharmacokinetic properties that influence its clinical application and dosing strategy.

Absorption and Distribution

Following oral administration, Caplyta has a relatively low absolute bioavailability of approximately 4.4% . The peak plasma concentration (Cmax) is reached within 1-2 hours after dosing . Food intake affects absorption, with a high-fat meal lowering the mean Cmax by 33% and increasing the mean area under the curve (AUC) by 9% . The median time to maximum concentration (Tmax) is delayed by about 1 hour when taken with food (from 1 hour in fasted state to 2 hours with food) .

Lumateperone exhibits high protein binding (97.4%) at therapeutic concentrations in human plasma . The volume of distribution following intravenous administration is approximately 4.1 L/kg, indicating significant tissue distribution .

Metabolism and Elimination

Table 2: Pharmacokinetic Parameters of Caplyta (Lumateperone)

ParameterValueNotes
Bioavailability~4.4%Relatively low oral bioavailability
Time to peak concentration (Tmax)1-2 hoursDelayed by about 1 hour when taken with food
Protein binding97.4%High plasma protein binding
Volume of distribution~4.1 L/kgIndicates significant tissue distribution
Clearance~27.9 L/hourSystemic clearance rate
Terminal half-life~18 hoursAllows for once-daily dosing
Time to steady state~5 daysFollowing once-daily oral administration

Caplyta undergoes extensive metabolism, with more than twenty metabolites identified in vivo . After a single 14C-labeled oral dose, lumateperone and its glucuronidated metabolites represent about 2.8% and 51% of the total plasma radioactivity, respectively . Multiple enzymes are involved in the metabolism of lumateperone, including uridine 5'-diphospho-glucuronosyltransferases (UDP-glucuronosyltransferase, UGT) 1A1, 1A4, and 2B15, aldoketoreductase (AKR)1C1, 1B10, and 1C4, and cytochrome P450 (CYP) 3A4, 2C8, and 1A2 .

Regarding elimination, approximately 58% of the radioactive dose is recovered in the urine and 29% in the feces. Less than 1% of the dose is excreted as unchanged lumateperone in the urine . The terminal half-life of lumateperone is about 18 hours after intravenous administration, with a clearance of approximately 27.9 L/hour . Following once-daily oral administration, steady-state concentrations are reached in about 5 days .

Clinical Efficacy

Efficacy in Schizophrenia

Caplyta received FDA approval for the treatment of schizophrenia in adults based on compelling evidence from multiple clinical trials. The efficacy of lumateperone in treating schizophrenia has been demonstrated through extensive clinical research, showing significant improvements in symptoms compared to placebo .

Clinical trials have shown that Caplyta effectively reduces the positive and negative symptoms of schizophrenia, as measured by standardized psychiatric assessment tools. Its unique mechanism of action, particularly its lower D2 receptor occupancy compared to other antipsychotics, may contribute to its efficacy while potentially minimizing certain side effects commonly associated with antipsychotic medications .

Efficacy in Bipolar Depression

In 2021, Caplyta's FDA approval was expanded to include the treatment of depressive episodes associated with bipolar I and II disorders, both as monotherapy and as adjunctive therapy with lithium or valproate . This makes Caplyta one of only four treatments approved by the FDA for both bipolar I and bipolar II depression .

The efficacy of Caplyta in bipolar depression was established through clinical trials that demonstrated significant improvement in depressive symptoms compared to placebo. Its approval for both bipolar I and bipolar II depression provides clinicians with an additional treatment option for these challenging conditions.

ParameterCaplyta (Lumateperone)Other Second-Generation AntipsychoticsClinical Significance
Weight gainMinimalOften significantReduced risk of obesity and associated complications
Changes in BMIMinimalOften significant increaseReduced risk of metabolic syndrome
Waist circumference changesMinimalOften significant increaseReduced risk of cardiovascular disease
Glucose metabolism effectsMinimalOften significant disruptionReduced risk of diabetes
Lipid profile effectsMinimalOften significant disruptionReduced risk of dyslipidemia

Drug Interactions

Understanding the potential drug interactions with Caplyta is essential for safe and effective treatment.

CYP3A4 Interactions

Caplyta is extensively metabolized by various enzymes, including CYP3A4. Co-administration with moderate or potent CYP3A4 inhibitors should be avoided, as it may increase the risk of toxicity . Similarly, co-administration with compounds that induce or inhibit CYP3A4 is contraindicated due to the potential for altered lumateperone concentrations .

Figure 2 from the FDA label indicates the effects of other drugs on lumateperone pharmacokinetics, which is important for clinicians to consider when prescribing Caplyta alongside other medications .

Comparison with Other Antipsychotics

Caplyta represents a unique addition to the antipsychotic medication arsenal, with several distinguishing features compared to other available options.

Receptor Profile Comparison

The receptor binding profile of Caplyta differs from that of many other antipsychotics. While most antipsychotics achieve D2 receptor occupancy of 60-80%, Caplyta achieves only about 39% occupancy at therapeutic doses . This lower D2 occupancy, combined with high 5-HT2A antagonism, may explain its efficacy while potentially reducing the risk of extrapyramidal symptoms and hyperprolactinemia.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator